(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Overview
Description
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with two methyl groups at positions 1 and 2, and a methanol group at position 5.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as bromodomain and extra-terminal domain (BET) family proteins and PqsR , which play significant roles in transcription initiation and elongation, and signal reception, respectively.
Mode of Action
For instance, some imidazole derivatives can inhibit BET bromodomains, which bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Others can block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
Given the known targets of imidazole derivatives, it can be inferred that this compound may affect pathways related totranscription initiation and elongation and signal reception . These pathways can have downstream effects on various cellular processes, including gene expression and cellular communication.
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could potentially have good bioavailability, but further studies would be needed to confirm this.
Result of Action
Based on the known actions of imidazole derivatives, it can be inferred that this compound may have effects ongene expression and cellular communication .
Action Environment
It’s known that the compound is stable under dry conditions and at temperatures between 2-8°c . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with an aldehyde, followed by methylation and subsequent reduction to introduce the methanol group. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of reagents and catalysts is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for further substitution.
Major Products:
- Oxidation of the methanol group yields (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)aldehyde or (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)carboxylic acid.
- Reduction of the benzimidazole ring forms dihydrobenzimidazole derivatives.
- Substitution reactions yield various functionalized benzimidazole derivatives.
Scientific Research Applications
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional versatility.
Comparison with Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-5-yl)methanol: Lacks one methyl group compared to (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)amine: Contains an amine group instead of a methanol group.
Uniqueness:
- The presence of both methyl groups at positions 1 and 2, along with the methanol group at position 5, provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
- Its specific substitution pattern makes it a valuable intermediate for synthesizing a variety of functionalized derivatives with potential applications in different fields.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a compound of interest for ongoing research and development.
Properties
IUPAC Name |
(1,2-dimethylbenzimidazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCONPNVHZPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388188 | |
Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4589-66-6 | |
Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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